molecular formula C16H22N6O2 B11184317 6-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine

6-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine

Cat. No.: B11184317
M. Wt: 330.38 g/mol
InChI Key: RTOPFYASYMJRJR-UHFFFAOYSA-N
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Description

6-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a complex organic compound with potential applications in various scientific fields. Its structure includes a quinazoline core, a triazine ring, and methoxyethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine typically involves multiple steps, including the formation of the quinazoline core, the introduction of the triazine ring, and the attachment of methoxyethyl groups. Common synthetic routes may involve:

    Formation of Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of Triazine Ring: The triazine ring can be introduced via a cyclization reaction involving appropriate precursors such as diamines and carbonyl compounds.

    Attachment of Methoxyethyl Groups: The methoxyethyl groups can be introduced through alkylation reactions using methoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the triazine ring, potentially converting it to a dihydro or tetrahydro derivative.

    Substitution: The compound can undergo substitution reactions, especially at the quinazoline core, where halogen atoms or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxyethyl aldehydes, while reduction could produce dihydro derivatives of the triazine ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine involves its interaction with specific molecular targets. The quinazoline core and triazine ring are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyethyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is unique due to its combination of a quinazoline core, triazine ring, and methoxyethyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C16H22N6O2

Molecular Weight

330.38 g/mol

IUPAC Name

6-methoxy-N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine

InChI

InChI=1S/C16H22N6O2/c1-11-13-8-12(24-3)4-5-14(13)20-16(19-11)21-15-17-9-22(10-18-15)6-7-23-2/h4-5,8H,6-7,9-10H2,1-3H3,(H2,17,18,19,20,21)

InChI Key

RTOPFYASYMJRJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NCN(CN3)CCOC)OC

Origin of Product

United States

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